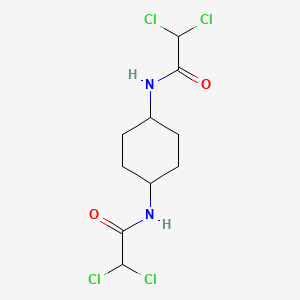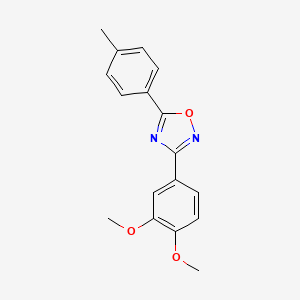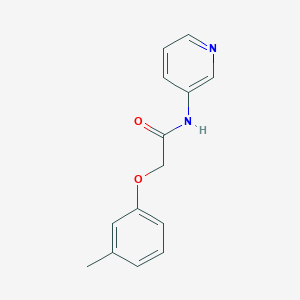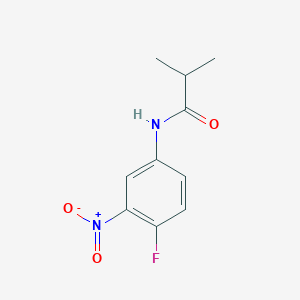
N,N'-1,4-cyclohexanediylbis(2,2-dichloroacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,4-cyclohexanediylbis(2,2-dichloroacetamide), commonly known as CDDA, is a synthetic compound that has gained significant attention in the scientific community due to its broad-spectrum antimicrobial properties. CDDA is a member of the bisamidines family that has been found to be effective against a wide range of bacteria, fungi, and viruses, making it a promising candidate for the development of new antimicrobial agents.
Wirkmechanismus
CDDA exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. The positively charged CDDA molecule interacts with the negatively charged bacterial cell membrane, leading to membrane destabilization and ultimately cell death.
Biochemical and Physiological Effects:
CDDA has been found to be non-toxic to mammalian cells at low concentrations, making it a promising candidate for the development of new antimicrobial agents. Additionally, CDDA has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CDDA has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, low toxicity to mammalian cells, and effectiveness against antibiotic-resistant bacteria. However, CDDA has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of CDDA, including the development of new synthetic methods to increase its availability and reduce its cost, the evaluation of its potential as a therapeutic agent for the treatment of inflammatory diseases, and the investigation of its potential as a food preservative. Additionally, further studies are needed to determine the safety and efficacy of CDDA in humans.
Synthesemethoden
CDDA can be synthesized by reacting 1,4-cyclohexanediamine with 2,2-dichloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is highly soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
CDDA has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. CDDA has been shown to inhibit bacterial growth by disrupting the cell membrane, leading to cell death. Additionally, CDDA has been found to be effective against antibiotic-resistant bacteria, making it a promising candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl4N2O2/c11-7(12)9(17)15-5-1-2-6(4-3-5)16-10(18)8(13)14/h5-8H,1-4H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEPLVNETLYEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869890.png)
methanone](/img/structure/B5869891.png)
![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2,6-dimethoxybenzoate](/img/structure/B5869895.png)
![N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5869899.png)
![methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate](/img/structure/B5869910.png)
![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5869918.png)
![4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5869922.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5869939.png)


![N-{4-[amino(hydroxyimino)methyl]phenyl}nicotinamide](/img/structure/B5869960.png)
